molecular formula C15H13FO B6317862 2,6-Dimethyl-3'-fluorobenzophenone CAS No. 1942458-16-3

2,6-Dimethyl-3'-fluorobenzophenone

Cat. No. B6317862
CAS RN: 1942458-16-3
M. Wt: 228.26 g/mol
InChI Key: VXIBGLRRUSOFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-3'-fluorobenzophenone (2,6-DMFBP) is an organic compound belonging to the class of aromatic compounds known as benzophenones. It is a colorless solid which is insoluble in water and has a molecular weight of 238.22 g/mol. It is used in a variety of applications, including synthesis of other organic compounds, as a reagent in organic reactions, and as an intermediate in the production of pharmaceuticals. 2,6-DMFBP is also used as a fluorescent indicator in the analysis of organic compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3'-fluorobenzophenone is not well understood. However, it is believed that its aromatic nature allows it to interact with other molecules through π-π interactions, which are interactions between the pi orbitals of two molecules. These interactions allow the molecule to form strong bonds with other molecules, which makes it useful in a variety of applications.
Biochemical and Physiological Effects
2,6-Dimethyl-3'-fluorobenzophenone has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause eye irritation if it comes into contact with the eyes. It is also known to be toxic if ingested, so it should be handled with care.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-3'-fluorobenzophenone has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it is soluble in most organic solvents. Additionally, it is stable at room temperature and is not easily degraded by light or air. However, it is not very soluble in water and is toxic if ingested, so it should be handled with care in the laboratory.

Future Directions

There are several potential future directions for research involving 2,6-Dimethyl-3'-fluorobenzophenone. These include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its use as a fluorescent indicator in the analysis of organic compounds, as well as its use in the synthesis of other organic compounds and pharmaceuticals. Finally, further studies could be done to explore its potential applications in the field of medicine.

Synthesis Methods

2,6-Dimethyl-3'-fluorobenzophenone can be synthesized through several different methods. One of the most common methods is the Friedel-Crafts acylation of 2,6-dimethylphenol with 3-fluorobenzoyl chloride. This reaction occurs in the presence of an aluminum chloride catalyst and yields 2,6-Dimethyl-3'-fluorobenzophenone as the major product. Other methods of synthesis involve the use of other reagents such as bromine and iodine, as well as other catalysts such as zinc chloride and cuprous chloride.

Scientific Research Applications

2,6-Dimethyl-3'-fluorobenzophenone has been used in a variety of scientific research applications. It has been used as a fluorescent indicator in the analysis of organic compounds. It has also been used in the synthesis of other organic compounds, such as 2,6-dichlorobenzophenone and 2,6-dibromobenzophenone. Additionally, it has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug flufenamic acid.

properties

IUPAC Name

(2,6-dimethylphenyl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIBGLRRUSOFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3'-fluorobenzophenone

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